1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine
Overview
Description
1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine is a chemical compound with the molecular formula C36H30ClNP2 and a molecular mass of 574.03 g/mol . It is also known by other names such as phosphoranamine, 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)- and bis(triphenylphosphine)iminium chloride . This compound is characterized by its unique structure, which includes a central phosphorus atom bonded to a chlorine atom and two triphenylphosphoranylidene groups.
Preparation Methods
The synthesis of 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine typically involves the reaction of triphenylphosphine with a suitable chlorinating agent. One common method involves the use of phosphorus trichloride (PCl3) as the chlorinating agent, which reacts with triphenylphosphine to form the desired compound . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Chemical Reactions Analysis
1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alkoxides, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coordination Reactions: The compound can act as a ligand and form coordination complexes with transition metals.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparison with Similar Compounds
1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine can be compared with other similar compounds, such as:
Triphenylphosphine: A common ligand used in coordination chemistry.
Phosphine oxides: Oxidized derivatives of phosphines with different chemical properties.
Phosphine imides: Compounds with similar structures but different substituents on the phosphorus atom.
The uniqueness of this compound lies in its specific combination of substituents and its ability to form stable coordination complexes with transition metals.
Properties
IUPAC Name |
chloro-triphenyl-[(triphenyl-λ5-phosphanylidene)amino]-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30ClNP2/c37-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35,36-29-17-6-18-30-36)38-39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTYWEYUVVWPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30ClNP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154110 | |
Record name | 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-68-5 | |
Record name | 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2156-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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